2,6-Diphenyl-4H-telluropyran
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Overview
Description
2,6-Diphenyl-4H-telluropyran is an organotellurium compound that belongs to the class of telluropyrans. These compounds are characterized by the presence of a tellurium atom within a six-membered heterocyclic ring. The incorporation of tellurium into the pyran ring structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4H-telluropyran typically involves the ring-expansion reaction of tellurophenes. A common method includes the use of a platinum(II) chloride (PtCl₂) catalyst in the presence of bulky phosphine ligands to prevent C–Te bond cleavage . The reaction conditions are carefully controlled to achieve the desired ring-expansion and avoid unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-4H-telluropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atom to a lower oxidation state.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds are employed under controlled conditions.
Major Products
Oxidation: Formation of telluroxides or tellurones.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,6-Diphenyl-4H-telluropyran has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organotellurium compounds and studying their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-4H-telluropyran involves its interaction with molecular targets through its tellurium atom. The compound can participate in redox reactions, influencing cellular oxidative stress pathways. It may also interact with specific enzymes or proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-4H-thiopyran: Contains sulfur instead of tellurium.
2,6-Diphenyl-4H-selenopyran: Contains selenium instead of tellurium.
2,6-Diphenyl-4H-pyran: Contains oxygen instead of tellurium.
Uniqueness
2,6-Diphenyl-4H-telluropyran is unique due to the presence of tellurium, which imparts distinct chemical reactivity and physical properties compared to its sulfur, selenium, and oxygen analogs. The tellurium atom’s larger atomic radius and different electronegativity influence the compound’s behavior in chemical reactions and its interactions with other molecules .
Properties
CAS No. |
113403-36-4 |
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Molecular Formula |
C17H14Te |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
2,6-diphenyl-4H-telluropyran |
InChI |
InChI=1S/C17H14Te/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-6,8-13H,7H2 |
InChI Key |
CQXBXFMPIMRGGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C([Te]C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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